molecular formula C14H11ClN2O2S2 B14690344 N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide CAS No. 35327-97-0

N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14690344
CAS No.: 35327-97-0
M. Wt: 338.8 g/mol
InChI Key: HHTZVRAKFANCOR-UHFFFAOYSA-N
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Description

N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has been studied for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 6-chloro-1,3-benzothiazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine carboxamide

Uniqueness

N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable candidate for specific therapeutic applications .

Properties

CAS No.

35327-97-0

Molecular Formula

C14H11ClN2O2S2

Molecular Weight

338.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H11ClN2O2S2/c1-9-2-5-11(6-3-9)21(18,19)17-14-16-12-7-4-10(15)8-13(12)20-14/h2-8H,1H3,(H,16,17)

InChI Key

HHTZVRAKFANCOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

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